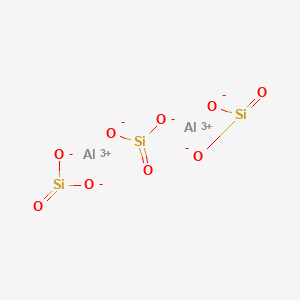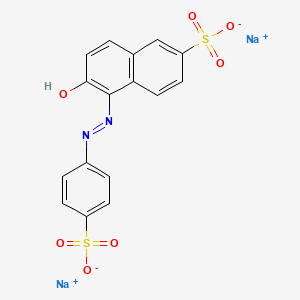
二茂铁乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferroceneacetic acid is an organometallic compound with the chemical formula C12H12FeO2 It consists of a ferrocene moiety attached to an acetic acid group Ferrocene itself is a well-known sandwich compound where an iron atom is sandwiched between two cyclopentadienyl rings
科学研究应用
Ferroceneacetic acid has diverse applications in scientific research:
作用机制
Target of Action
Ferroceneacetic acid (FAA) is a versatile catalyst that has been used in various applications . Its primary targets include the Escherichia coli ribonucleotide reductase subunit R2 and cancer cells . The ribonucleotide reductase subunit R2 plays a crucial role in DNA synthesis and repair, while cancer cells are the primary targets in antitumor applications .
Mode of Action
FAA interacts with its targets through various mechanisms. It acts as a reducing agent for the reduction of the Escherichia coli ribonucleotide reductase subunit R2 . In cancer cells, FAA acts as an antitumor agent by generating active oxygen species, which induce oxidative DNA damage .
Biochemical Pathways
FAA affects several biochemical pathways. It plays a role in the hydroxylation and polymerization reactions . In cancer cells, FAA induces the generation of reactive oxygen species (ROS), leading to oxidative DNA damage . This process is part of the ferroptosis pathway, a form of programmed cell death that is iron-dependent and caused by increased cellular ROS and lipid peroxidation .
Pharmacokinetics
Its molecular weight (24407) and form (powder) suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of FAA’s action are significant. As an antitumor agent, FAA induces oxidative DNA damage in cancer cells, leading to cell death . This is achieved through the generation of active oxygen species . In addition, FAA has been used in the preparation of silver nanoparticles and in the synthesis of redox-triggered drug delivery vesicles for cancer cell treatment .
Action Environment
The action of FAA can be influenced by various environmental factors. For instance, the electrochemical properties of FAA have been found to be influenced by several factors including the ferrocene positions in different environments and applied potentials . Moreover, FAA’s stability and redox properties make it suitable for use in various conditions, including those that might be present in biological systems .
生化分析
Biochemical Properties
Ferroceneacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The derivatives have been characterized by 1H NMR, 13C NMR, IR, HRMS, and elemental analysis .
Cellular Effects
Ferroceneacetic acid has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported as an antitumor agent via the generation of active oxygen species, which induce oxidative DNA damage in cancer cells .
Molecular Mechanism
At the molecular level, Ferroceneacetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, when the side group of ferrocenes were an electron-donating, lower oxidation was displayed. On the other hand, the strong electron-withdrawing group had a higher oxidation potential .
准备方法
Synthetic Routes and Reaction Conditions: Ferroceneacetic acid can be synthesized from acetylferrocene through a multi-step process. One common method involves the reaction of acetylferrocene with morpholine, sodium sulfide nonahydrate, and sulfur at 128°C for 7 hours. The reaction mixture is then treated with sodium hydroxide in ethanol and water under reflux for 4 hours. The product is isolated by adjusting the pH with hydrochloric acid, resulting in a yellow-brown solid .
Industrial Production Methods: While specific industrial production methods for ferroceneacetic acid are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: Ferroceneacetic acid can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The acetic acid group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Products include ferroceneacetate and other oxidized derivatives.
Reduction: Reduced forms of ferroceneacetic acid.
Substitution: Substituted ferrocene derivatives depending on the nucleophile used.
相似化合物的比较
Ferrocene: The parent compound, consisting of an iron atom sandwiched between two cyclopentadienyl rings.
Acetylferrocene: A derivative with an acetyl group attached to the ferrocene moiety.
Ferrocenemethanol: A derivative with a hydroxymethyl group attached to the ferrocene moiety.
Uniqueness of Ferroceneacetic Acid: Ferroceneacetic acid is unique due to the presence of the acetic acid group, which enhances its reactivity and potential applications. This functional group allows for a wider range of chemical reactions and applications compared to its parent compound, ferrocene, and other derivatives.
属性
CAS 编号 |
1287-16-7 |
|---|---|
分子式 |
C12H12FeO2 10* |
分子量 |
244.07 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)



![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B1143383.png)

